4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
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Overview
Description
4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound with the molecular formula C10H6ClNO. It is a derivative of indene, a bicyclic hydrocarbon, and contains a chloro substituent, a carbonyl group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Oxidation: Starting from 1,2,3,4-tetrahydronaphthalene, an oxidation reaction is performed to introduce a carbonyl group, forming a ketone intermediate.
Halogenation: The ketone intermediate is then subjected to halogenation using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Nitrile Formation: Finally, the chloro-substituted ketone undergoes a cyanation reaction using a reagent like sodium cyanide or potassium cyanide to form the nitrile group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitrile group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, carbonyl, and nitrile groups allows for diverse interactions with biological molecules, contributing to its potential bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-1-indanone: Similar structure but lacks the chloro substituent.
4-Chloro-1-indanone: Similar structure but lacks the nitrile group.
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but with different positioning of the nitrile group.
Uniqueness
4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the combination of its chloro, carbonyl, and nitrile functional groups, which provide distinct reactivity and potential for diverse applications in synthesis and biological research .
Properties
Molecular Formula |
C10H6ClNO |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
4-chloro-1-oxo-2,3-dihydroindene-5-carbonitrile |
InChI |
InChI=1S/C10H6ClNO/c11-10-6(5-12)1-2-7-8(10)3-4-9(7)13/h1-2H,3-4H2 |
InChI Key |
WPKISSDZCLEEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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